[1-[(4-Nitrophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate
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Overview
Description
[1-[(4-Nitrophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate is a complex organic compound with a unique structure that combines a naphthalene ring, a nitrophenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(4-Nitrophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:
Nitration: Introduction of the nitro group to the phenyl ring.
Acylation: Formation of the phenylacetyl group.
Amidation: Coupling of the phenylacetyl group with the naphthalene derivative.
Esterification: Formation of the acetate ester.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, acyl chlorides for acylation, and catalysts for esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-[(4-Nitrophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for introducing halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, this compound and its derivatives may have potential as therapeutic agents, particularly in targeting specific pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-[(4-Nitrophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the naphthalene ring can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar ester functional group.
Dichloroaniline: An aniline derivative with similar aromatic properties.
Properties
IUPAC Name |
[1-[(4-nitrophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5/c1-18(30)34-24-16-13-20-9-5-6-10-23(20)26(24)27(21-11-14-22(15-12-21)29(32)33)28-25(31)17-19-7-3-2-4-8-19/h2-16,27H,17H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLMCCYQSGMWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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